molecular formula C9H12N2O2 B8394438 2-Ethoxy-6-hydroxybenzenecarboximidamide

2-Ethoxy-6-hydroxybenzenecarboximidamide

Cat. No. B8394438
M. Wt: 180.20 g/mol
InChI Key: LNGYBJZJTXZIKY-UHFFFAOYSA-N
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Patent
US08173641B2

Procedure details

3.65 g [20.48 mmol] of 4-ethoxy-3-amino-1,2-benzisoxazole are hydrogenated in 40 ml of methanol and in the presence of 0.39 g of palladium (loading: 10, support: activated carbon) at room temperature and pressure 1 bar for 16 hours, analogously to the method from WO 2007/030582. The reaction mixture is filtered through silica gel, and rinsed through repeatedly with methanol. The combined filtrates are concentrated under reduced pressure. This leaves 1.9 g of product as a beige solid; the purity according to LC-MS is 100%.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.39 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:9]2[C:10]([NH2:13])=[N:11][O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:12])[C:9]=1[C:10](=[NH:11])[NH2:13])[CH3:2]

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C)OC1=CC=CC2=C1C(=NO2)N
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0.39 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through silica gel
WASH
Type
WASH
Details
rinsed through repeatedly with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC1=C(C(=CC=C1)O)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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